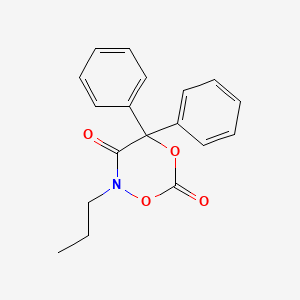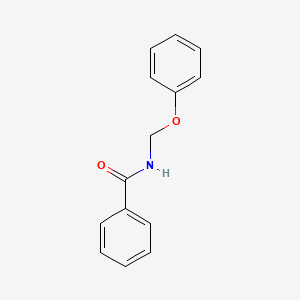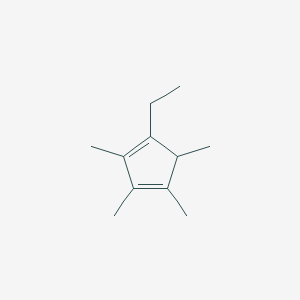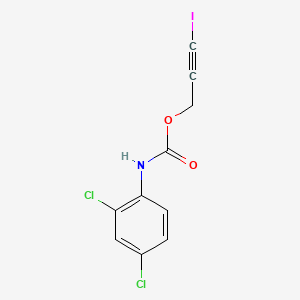
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is a chemical compound known for its antimicrobial and antifungal properties. It is widely used in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics. This compound belongs to the carbamate family of biocides and has been recognized for its efficacy against a broad spectrum of fungal species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and antifungal activity.
Medicine: Investigated for its potential use in antifungal treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the production of paints, coatings, and wood preservatives due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate involves the inhibition of microbial and fungal growth. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a broad spectrum of fungi and bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Another member of the carbamate family with similar antimicrobial properties.
2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of various carbamate compounds.
Uniqueness
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is unique due to its dual functional groups (iodo and dichlorophenyl) that enhance its antimicrobial efficacy. Its broad-spectrum activity and stability make it a preferred choice in various industrial and research applications.
Eigenschaften
CAS-Nummer |
81466-80-0 |
|---|---|
Molekularformel |
C10H6Cl2INO2 |
Molekulargewicht |
369.97 g/mol |
IUPAC-Name |
3-iodoprop-2-ynyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H6Cl2INO2/c11-7-2-3-9(8(12)6-7)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15) |
InChI-Schlüssel |
XHGFFVKKNSRZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


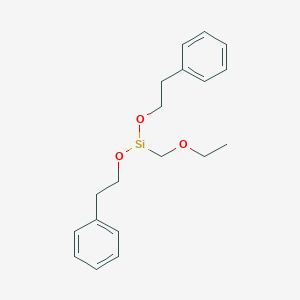
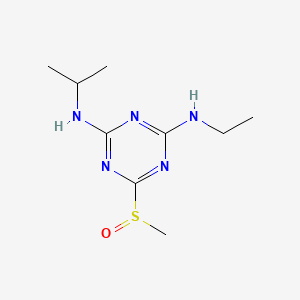
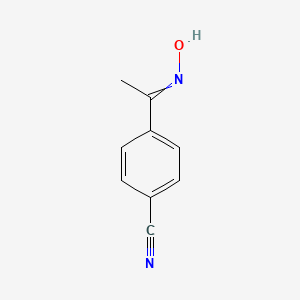
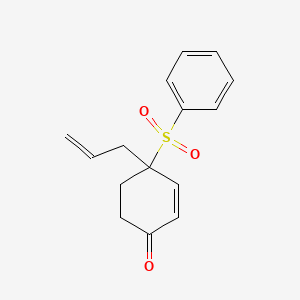
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
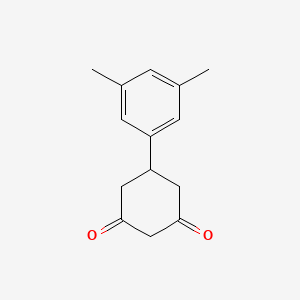
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
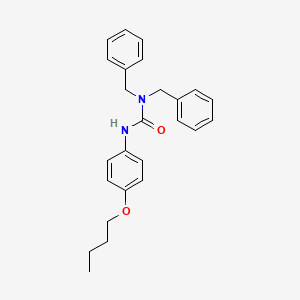
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
